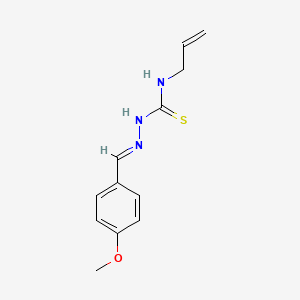![molecular formula C31H33N7O2 B15043896 4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B15043896.png)
4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound that features a combination of triazine, hydrazine, and naphthalene moieties
Preparation Methods
The synthesis of 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multiple steps. The initial step often includes the preparation of the triazine core, followed by the introduction of the hydrazine and naphthalene groups. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the hydrazine moiety.
Substitution: The triazine and naphthalene rings can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazine and hydrazine moieties can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other triazine derivatives and hydrazine-containing molecules. Compared to these, 4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL NAPHTHALENE-1-CARBOXYLATE is unique due to its combination of structural features, which may confer distinct chemical and biological properties. Some similar compounds include:
Triazine derivatives: Known for their applications in herbicides and pharmaceuticals.
Hydrazine derivatives: Used in various chemical reactions and as intermediates in drug synthesis
Properties
Molecular Formula |
C31H33N7O2 |
|---|---|
Molecular Weight |
535.6 g/mol |
IUPAC Name |
[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C31H33N7O2/c39-28(27-13-9-11-24-10-3-4-12-26(24)27)40-25-16-14-23(15-17-25)22-32-36-29-33-30(37-18-5-1-6-19-37)35-31(34-29)38-20-7-2-8-21-38/h3-4,9-17,22H,1-2,5-8,18-21H2,(H,33,34,35,36)/b32-22+ |
InChI Key |
CCMYAXQJPYFERD-WEMUVCOSSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54)N6CCCCC6 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC5=CC=CC=C54)N6CCCCC6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B15043831.png)
![N-{4-[(E)-{[4-(Dimethylamino)phenyl]methylidene}amino]phenyl}acetamide](/img/structure/B15043834.png)
![2-Hydroxy-1-(4-methoxyphenyl)-2,5-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B15043849.png)
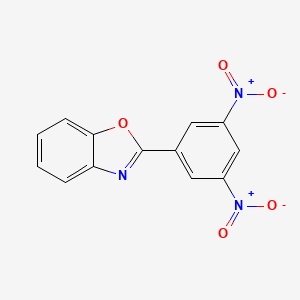

![2-(2,4-dichlorophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B15043855.png)
![ethyl (2Z)-5-(2-fluorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15043861.png)
![(2E)-N-(4-bromophenyl)-3-(furan-2-yl)-2-[(4-methylphenyl)formamido]prop-2-enamide](/img/structure/B15043873.png)
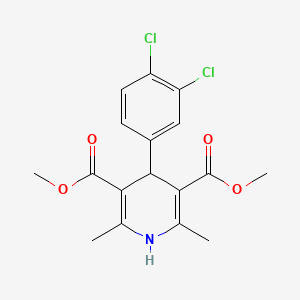
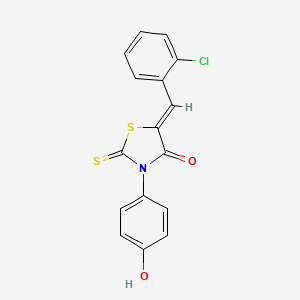
![1-Methyl-3-(2-quinolyl)benzo[f]quinoline](/img/structure/B15043886.png)
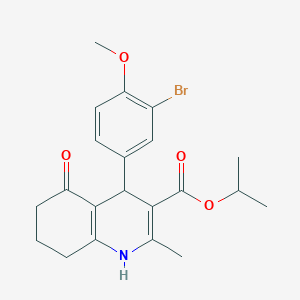
![N'-[(E)-(2-fluorophenyl)methylidene]-2-phenoxypropanehydrazide](/img/structure/B15043902.png)
